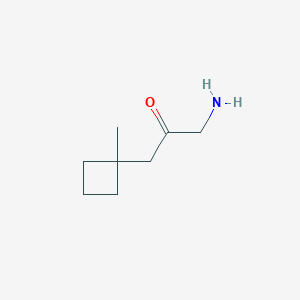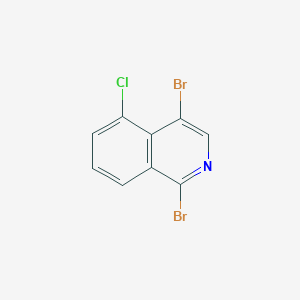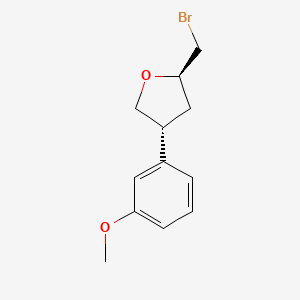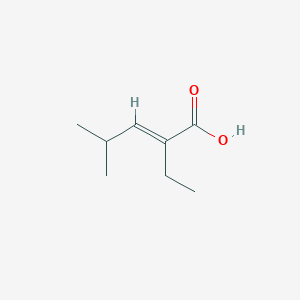
(2E)-2-Ethyl-4-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Ethyl-4-methylpent-2-enoic acid is an unsaturated carboxylic acid with a trans double bond configuration This compound is known for its distinct chemical structure, which includes a double bond between the second and third carbon atoms, with ethyl and methyl groups attached to the second and fourth carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Ethyl-4-methylpent-2-enoic acid typically involves the use of starting materials such as 2-ethyl-4-methylpentanoic acid. The synthetic route may include steps such as dehydrogenation to introduce the double bond. Common reagents used in this process include strong bases and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs catalysts to accelerate the reaction and reduce the energy requirements. The final product is typically purified through distillation or crystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Ethyl-4-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. These reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents like alcohols or amines are used in the presence of acid or base catalysts to facilitate the formation of esters or amides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated carboxylic acids.
Substitution: Forms esters or amides, depending on the reagents used.
Scientific Research Applications
(2E)-2-Ethyl-4-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2E)-2-Ethyl-4-methylpent-2-enoic acid involves its interaction with specific molecular targets. The compound’s double bond and carboxylic acid group allow it to participate in various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-Pent-2-enoic acid: Another unsaturated carboxylic acid with a similar double bond configuration but different substituents.
Crotonic acid: A related compound with a similar structure but lacking the ethyl and methyl groups.
Uniqueness
(2E)-2-Ethyl-4-methylpent-2-enoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-2-ethyl-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-7(8(9)10)5-6(2)3/h5-6H,4H2,1-3H3,(H,9,10)/b7-5+ |
InChI Key |
HJJSESWQNLXZNF-FNORWQNLSA-N |
Isomeric SMILES |
CC/C(=C\C(C)C)/C(=O)O |
Canonical SMILES |
CCC(=CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13209297.png)
![2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13209300.png)
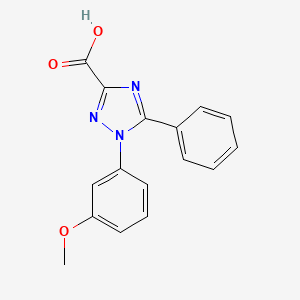
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide](/img/structure/B13209310.png)
![Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13209313.png)



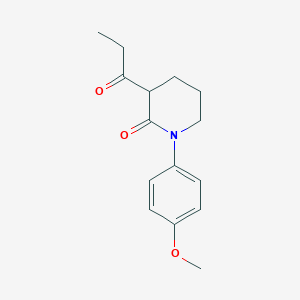
![tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B13209340.png)

